Cas no 212074-66-3 (N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)

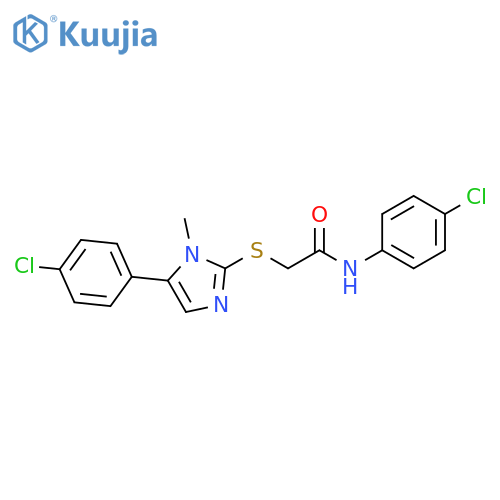

212074-66-3 structure

商品名:N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide

CAS番号:212074-66-3

MF:C18H15Cl2N3OS

メガワット:392.302200555801

CID:6440295

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide

- Acetamide, N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio]-

-

- インチ: 1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)

- InChIKey: CDRZKWLRGBEPFK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C)C(C2=CC=C(Cl)C=C2)=CN=1

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.44±0.70(Predicted)

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2223-0194-2mg |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-3mg |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-1mg |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-5μmol |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-4mg |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-5mg |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2223-0194-2μmol |

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |

212074-66-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

212074-66-3 (N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量